molecular formula C16H13NO3S B5510605 benzyl (1,3-benzoxazol-2-ylthio)acetate

benzyl (1,3-benzoxazol-2-ylthio)acetate

Cat. No.: B5510605
M. Wt: 299.3 g/mol
InChI Key: UKUMXIWZUHRRLF-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) and Thioether Moieties in Contemporary Heterocyclic Chemistry

The benzoxazole nucleus, an aromatic organic compound with the molecular formula C₇H₅NO, consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. chemicalbook.com Its aromaticity lends it a high degree of stability, while the presence of heteroatoms (nitrogen and oxygen) provides reactive sites for functionalization. chemicalbook.com This structural versatility has made benzoxazole derivatives a focal point for chemists, leading to the development of compounds with a broad spectrum of pharmacological activities. nih.govumich.edu The benzoxazole motif is found in various biologically active natural products and has been incorporated into numerous synthetic compounds with therapeutic potential. nih.gov

The thioether group (-S-), another crucial component of the title compound, is also of significant interest in medicinal chemistry. The presence of a sulfur atom can influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. Thioether linkages are found in a variety of pharmacologically active compounds and are often introduced to modulate the electronic and steric properties of a molecule.

Historical Development and Emerging Trends in Benzoxazole-Derived Compounds

The exploration of benzoxazole chemistry has a rich history, with initial studies focusing on their synthesis and basic reactivity. Over the years, research has increasingly shifted towards the biological applications of these compounds. umich.edu This has led to the discovery of benzoxazole derivatives with a wide array of activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. umich.edunih.gov

A significant trend in recent years has been the synthesis of hybrid molecules that combine the benzoxazole scaffold with other pharmacologically important moieties. researchgate.net This approach aims to create new chemical entities with enhanced or novel biological activities. The incorporation of a thioether linkage, as seen in benzyl (B1604629) (1,3-benzoxazol-2-ylthio)acetate, is a prime example of this strategy. Researchers are actively exploring how the introduction of different substituents on the benzoxazole ring and the thioether side chain can fine-tune the compound's properties. nih.gov

Rationale for Dedicated Research Focus on Benzyl (1,3-Benzoxazol-2-ylthio)acetate and its Analogues

The specific focus on this compound and its analogues stems from the synergistic potential of its constituent parts. The benzoxazole core provides a proven pharmacophore, while the thioether-linked acetate (B1210297) group offers a versatile handle for further chemical modification and can influence the compound's pharmacokinetic profile.

The synthesis of related esters, such as methyl 2-(benzo[d]oxazol-2-ylthio)acetate, has been reported as a key intermediate in the preparation of more complex heterocyclic systems. nih.gov These esters can be converted into hydrazides, which in turn serve as precursors for the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles, both of which are classes of compounds with known biological activities. nih.gov

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the study of its analogues provides a strong rationale for its investigation. By synthesizing and characterizing this compound, researchers can expand the chemical space around the benzoxazole-thioether scaffold and explore its potential in various applications, from medicinal chemistry to materials science.

Detailed Research Findings

Although specific research findings for this compound are limited, the synthesis and characterization of its close analogue, methyl 2-(benzo[d]oxazol-2-ylthio)acetate, provide valuable insights. The synthesis of this methyl ester is typically achieved through the S-alkylation of benzo[d]oxazole-2-thiol with methyl chloroacetate (B1199739). nih.gov A similar synthetic strategy would be employed for the benzyl ester, using benzyl chloroacetate instead.

The reaction is generally carried out by refluxing equimolar amounts of benzo[d]oxazole-2-thiol and the corresponding haloacetate in a suitable solvent like methanol. nih.gov The product can then be isolated and purified by standard techniques such as filtration and recrystallization. nih.gov

The characterization of these compounds relies on a combination of spectroscopic methods and physical property measurements.

Table 1: Physicochemical and Spectroscopic Data for Methyl 2-(benzo[d]oxazol-2-ylthio)acetate Data for a closely related analogue.

PropertyValueReference
Melting Point146–147 °C nih.gov
IR (KBr cm⁻¹)
C=O1735 nih.gov
C-O1228, 1131 nih.gov
¹H NMR (ppm)
Ar-H7.3–7.6 (m, 4H) nih.gov
-SCH₂-4.1 (s, 2H) nih.gov
-OCH₃3.6 (s, 3H) nih.gov
¹³C NMR (ppm)
C=O169.5 nih.gov
C=N165.0 nih.gov
Aromatic C150.0, 141.5, 124.9, 123.9, 119.2, 110.7 nih.gov
-OCH₃51.2 nih.gov
-SCH₂-31.9 nih.gov

This interactive table summarizes key data for methyl 2-(benzo[d]oxazol-2-ylthio)acetate, a close analogue of the title compound. The data is compiled from a peer-reviewed research article.

For this compound, one would expect to see characteristic signals for the benzyl group in the ¹H and ¹³C NMR spectra, in addition to the signals corresponding to the benzoxazole and thioacetate (B1230152) moieties. Specifically, a singlet for the benzylic protons (-CH₂-) and signals for the aromatic protons of the benzyl ring would be anticipated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-15(19-10-12-6-2-1-3-7-12)11-21-16-17-13-8-4-5-9-14(13)20-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUMXIWZUHRRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Investigations of Benzyl 1,3 Benzoxazol 2 Ylthio Acetate and Its Analogues

Established and Evolving Synthetic Pathways to the Core Benzoxazole (B165842) Thioacetate (B1230152) Scaffold

The construction of the benzyl (B1604629) (1,3-benzoxazol-2-ylthio)acetate framework is typically achieved through a multi-step process that begins with the synthesis of a key precursor, 2-mercaptobenzoxazole (B50546), followed by S-alkylation and esterification.

Synthesis of 2-Mercaptobenzoxazole Precursors from o-Aminophenols and Carbon Disulfide

The primary and most established method for synthesizing the 2-mercaptobenzoxazole (also known as benzo[d]oxazole-2-thiol) precursor involves the condensation reaction of o-aminophenols with carbon disulfide. globalresearchonline.nethumanjournals.com This reaction is typically carried out in the presence of a base, such as potassium hydroxide or sodium hydroxide, in a suitable solvent like ethanol. globalresearchonline.nethumanjournals.com

One common procedure involves refluxing a mixture of 2-aminophenol (B121084), carbon disulfide, and potassium hydroxide in aqueous ethanol for several hours. humanjournals.com After the reaction, the product is typically precipitated by acidification with an acid like glacial acetic acid. humanjournals.com An alternative approach involves heating the reactants in an autoclave at elevated temperatures (e.g., 180°C) and pressures for 6-8 hours to drive the reaction to completion. sapub.org The fundamental mechanism involves the formation of a dithiocarbamate intermediate from the reaction of the aminophenol with carbon disulfide and the base, which then undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to form the benzoxazole ring.

Table 1: Selected Conditions for the Synthesis of 2-Mercaptobenzoxazole

ReactantsBase/ReagentSolventConditionsReference
2-Aminophenol, Carbon DisulfidePotassium Hydroxide (KOH)95% Ethanol/WaterReflux for 3-4 hours humanjournals.com
2-Aminophenol, Carbon DisulfideNone specified (Autoclave)Absolute Ethanol180°C in sand bath for 6-8 hours sapub.org
o-Aminophenol, Carbon DisulfideNot specifiedNot specifiedHeated in an oil bath at 160°C for 6 hours
o-AminophenolAlkali metal trithiocarbonateAqueous solution50°C to 120°C google.com

Strategies for Thioacetylation and Esterification Reactions, Including Phase Transfer Catalysis

Once 2-mercaptobenzoxazole is obtained, the next step involves the introduction of the thioacetate moiety, a reaction commonly known as S-alkylation or thioacetylation. This is typically achieved by reacting the thiol precursor with an activated acetic acid derivative, most commonly an ethyl or benzyl haloacetate, such as ethyl chloroacetate (B1199739) or benzyl bromide, in the presence of a base. humanjournals.commdpi.com For instance, ethyl 2-(benzo[d]oxazol-2-ylthio)acetate can be synthesized by refluxing 2-mercaptobenzoxazole with ethyl chloroacetate in a solvent like ethanol or acetone, often with a base like anhydrous potassium carbonate to facilitate the nucleophilic substitution. humanjournals.commdpi.com To obtain the final benzyl ester, a transesterification step would be required, or more directly, by using a benzyl haloacetate in the initial S-alkylation.

Phase Transfer Catalysis (PTC) offers an efficient and powerful alternative for conducting such reactions. tandfonline.commdpi.com PTC is particularly useful for reactions between reactants that are soluble in two different immiscible liquid phases (e.g., aqueous and organic). youtube.com In the context of synthesizing the benzoxazole thioacetate scaffold, a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium chloride), facilitates the transfer of the thiolate anion (formed by deprotonating 2-mercaptobenzoxazole with an aqueous base like NaOH) from the aqueous phase to the organic phase. tandfonline.comyoutube.com In the organic phase, the thiolate anion readily reacts with the haloacetate ester (e.g., benzyl chloroacetate) to form the desired product. youtube.com This methodology offers several advantages, including mild reaction conditions, rapid reaction times (often minutes), and simplified workup procedures. tandfonline.commdpi.com

The general mechanism for PTC in this context involves:

Deprotonation of the thiol in the aqueous phase by a base (e.g., NaOH).

The phase transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the thiolate anion (RS⁻) at the interface of the two phases, forming an ion pair (Q⁺RS⁻).

This ion pair, being soluble in the organic phase, migrates into it.

In the organic phase, the thiolate anion reacts with the alkylating agent (R'-X) to form the thioether (R-S-R'), regenerating the catalyst's original form (Q⁺X⁻), which can then return to the aqueous phase to start another cycle. youtube.com

Exploration of Novel Synthetic Approaches and Innovations

Research into the synthesis of benzoxazole derivatives is continuously evolving, with a focus on improving efficiency, yield, and substrate scope. Novel approaches often target the initial formation of the benzoxazole ring. For example, the condensation of o-aminophenol with aldehydes can be achieved using various catalytic systems. One innovative method employs Fe3O4@SiO2-SO3H magnetic nanoparticles as a reusable heterogeneous catalyst, allowing for the synthesis of 2-arylbenzoxazoles under solvent-free conditions. ajchem-a.com

Another advanced strategy involves the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution can be used to synthesize 2-aminobenzoxazoles, which can be further modified. One reported pathway involves the activation of benzoxazole-2-thiol with chloroacetyl chloride, followed by a rearrangement. acs.org Furthermore, direct coupling reactions under microwave irradiation provide a rapid route to 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids, avoiding harsh reagents. The use of isocyanides in palladium-catalyzed aerobic oxidation reactions with o-aminophenols also represents a modern approach to constructing substituted benzoxazole systems. organic-chemistry.org

Application of Green Chemistry Principles and Catalytic Approaches in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like benzoxazoles. ijpsjournal.comchemijournal.com This paradigm shift encourages the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govfrontiersin.org

Key green approaches relevant to the synthesis of the benzoxazole thioacetate scaffold include:

Use of Aqueous Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. An efficient, metal-free, one-step synthesis of benzoxazole-2-thiols has been developed by reacting 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water. rsc.org Similarly, copper sulfate has been used as a catalyst for the synthesis of benzoxazole-2-thiol derivatives in aqueous media.

Solvent-Free and Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. ijpsjournal.commdpi.com Ultrasound irradiation and mechanochemical methods (grinding) also represent energy-efficient, often solvent-free, alternatives. mdpi.com For instance, a green method for synthesizing benzoxazoles has been developed using a magnetic ionic liquid catalyst under solvent-free ultrasound irradiation, with water being the only byproduct. nih.govbohrium.comnih.gov

Heterogeneous and Recyclable Catalysts: The development of solid-supported or magnetic catalysts that can be easily separated from the reaction mixture and reused is a key area of green synthesis. frontiersin.org As mentioned, Fe3O4@SiO2-SO3H magnetic nanoparticles have been used for benzoxazole synthesis and can be recovered using an external magnet and reused multiple times without a significant loss of activity. ajchem-a.com

Table 2: Examples of Green Synthetic Approaches for Benzoxazole Derivatives

Green ApproachMethodologyKey AdvantagesReference
Aqueous MediaCyclization of 2-aminophenols with TMTD in water.Avoids organic solvents, simple procedure. rsc.org
Microwave/UltrasoundCondensation reactions assisted by microwave or ultrasound energy.Rapid reaction rates, high yields, energy efficiency. mdpi.com
Recyclable CatalysisUse of Fe3O4@SiO2-SO3H magnetic nanoparticles as a catalyst.Easy separation and reuse of catalyst, solvent-free conditions. ajchem-a.com
Solvent-Free SonicationSynthesis using a magnetic ionic liquid (LAIL@MNP) under ultrasound.Fast (30 min), high yields, catalyst is reusable, water is the only byproduct. nih.gov

Derivatization Strategies for Structural Modification of Benzyl (1,3-Benzoxazol-2-ylthio)acetate

The systematic structural modification of a lead compound is a fundamental strategy in medicinal chemistry to optimize its pharmacological profile. This process, known as structure-activity relationship (SAR) probing, involves synthesizing a series of analogues to identify which parts of the molecule are essential for its biological activity.

Modifications at the Benzyl Moiety for Structure-Activity Probing

For this compound, the benzyl moiety of the ester group presents a prime target for derivatization to explore SAR. Modifications to this part of the molecule can influence properties such as steric bulk, electronic distribution, and lipophilicity, which in turn can affect target binding, solubility, and metabolic stability.

A common synthetic strategy to produce such analogues would involve the initial synthesis of the carboxylic acid precursor, (1,3-benzoxazol-2-ylthio)acetic acid, followed by esterification with a library of substituted benzyl alcohols. Alternatively, 2-mercaptobenzoxazole could be directly alkylated with various substituted benzyl chloroacetates.

The types of modifications on the benzyl group's phenyl ring for SAR studies typically include:

Positional Isomerism: Introducing a single substituent at the ortho (2-), meta (3-), and para (4-) positions to probe the spatial requirements of the target's binding pocket.

Electronic Effects: Incorporating a range of electron-donating groups (EDGs) such as methoxy (-OCH3) or methyl (-CH3) and electron-withdrawing groups (EWGs) like chloro (-Cl), fluoro (-F), or nitro (-NO2). This helps to determine if the electronic nature of the aromatic ring is critical for activity. researchgate.net

Steric Effects: Introducing bulky groups, such as a tert-butyl group, to investigate steric hindrance and the size limitations of the binding site.

For example, SAR studies on the related indazole derivative YC-1, which also contains a benzyl group, revealed that substitution on the benzyl ring significantly impacts biological activity. nih.gov Applying this principle, a systematic exploration of the benzyl moiety in this compound could yield valuable insights into its mechanism of action and provide a pathway to analogues with enhanced potency or selectivity.

Table 3: Proposed Modifications of the Benzyl Moiety for SAR Studies

Position of SubstitutionSubstituentRationale for Probing
para (4-)-F, -Cl, -BrInvestigate effect of halogens (size, electronegativity).
para (4-)-OCH3, -CH3Investigate effect of electron-donating groups.
para (4-)-NO2, -CF3Investigate effect of strong electron-withdrawing groups.
ortho (2-)-Cl, -CH3Probe for steric hindrance near the ester linkage.
meta (3-)-Cl, -CH3Explore alternative electronic and steric environments.
Multiple (e.g., 3,4-dichloro)-Cl, -FAssess cumulative electronic and steric effects.

Functionalization of the 1,3-Benzoxazole Ring System via Electrophilic or Nucleophilic Substitution

The functionalization of the pre-formed 1,3-benzoxazole ring in compounds such as this compound is a key strategy for the synthesis of new analogues with modified properties. This can be achieved through either electrophilic or nucleophilic substitution reactions on the benzene (B151609) portion of the benzoxazole core.

Electrophilic aromatic substitution is a fundamental method for introducing a variety of functional groups onto aromatic rings. In the case of the benzoxazole system, the substitution pattern is influenced by the directing effects of the fused oxazole (B20620) ring and any existing substituents. Research has shown that electrophilic substitution on the benzoxazole ring, such as nitration, tends to occur at the 5- or 6-positions. researchgate.net If these positions are already occupied, the nitro group may be directed to the 4- or 7-position. researchgate.net

Transition metal-catalyzed reactions have also been explored for the halogenation of benzoxazole derivatives. For instance, ruthenium-catalyzed halogenation of 2-arylbenzo[d]oxazoles with N-halosuccinimide has been shown to selectively occur at the C7-position. researchgate.net In contrast, rhodium catalysis can direct the halogenation to the ortho-position of the 2-aryl substituent. researchgate.net While these examples are on 2-arylbenzoxazoles, they provide valuable insights into potential strategies for the regioselective functionalization of the benzoxazole core in related structures.

Nucleophilic aromatic substitution (SNAr) on the benzoxazole ring is generally more challenging and often requires the presence of strong electron-withdrawing groups to activate the ring system towards nucleophilic attack. google.comdtic.mil Such reactions may also necessitate harsh conditions to proceed effectively. clockss.org A patented method describes the nucleophilic substitution of a halogen at the 5-position of a 6-nitro-2-substituted benzoxazole, highlighting the necessity of activating groups for this type of transformation. google.com Another approach involves an intramolecular SNAr reaction, known as the Smiles rearrangement, which has been utilized in the synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol derivatives.

The table below summarizes various substitution reactions on the benzoxazole ring system, providing examples of reaction conditions and outcomes.

Reaction TypeSubstrateReagents and ConditionsPosition of SubstitutionProductYield
NitrationBenzoxazoleHNO₃/H₂SO₄5- or 6-5/6-NitrobenzoxazoleNot specified
Halogenation (Ru-catalyzed)2-Arylbenzo[d]oxazoleN-halosuccinimide, Ru-catalystC77-Halo-2-arylbenzo[d]oxazoleGood
Halogenation (Rh-catalyzed)2-Arylbenzo[d]oxazoleN-halosuccinimide, Rh-catalystortho- of 2-aryl group2-(ortho-Haloaryl)benzo[d]oxazoleGood
Nucleophilic Substitution5-Halo-6-nitro-2-substituted benzoxazoleNucleophile (Z⁻)5-5-Z-6-nitro-2-substituted benzoxazoleHigh (≥80%)

Alterations to the Thioacetate Linkage and Formation of Related Structures

The thioacetate linkage in this compound offers a versatile point for structural modification, allowing for the synthesis of a wide array of analogues. The sulfur atom at the 2-position of the benzoxazole ring can be readily functionalized, and the ester group of the thioacetate moiety can be converted into various other functional groups.

A common synthetic route to analogues of this compound involves the reaction of 2-mercaptobenzoxazole with different electrophiles. This reaction takes advantage of the nucleophilic nature of the thiol group (or its thiolate conjugate) to form a new carbon-sulfur bond. For example, the reaction of 2-mercaptobenzoxazole with ethyl chloroacetate in the presence of a base yields ethyl (1,3-benzoxazol-2-ylthio)acetate, a close analogue of the benzyl ester. chemmethod.com This S-alkylation reaction is a general and efficient method for introducing a variety of substituents at the 2-thio position.

Further modifications can be carried out on the ester functionality of the thioacetate side chain. A prominent example is the conversion of the ester to a hydrazide. The reaction of methyl 2-(benzo[d]oxazol-2-ylthio)acetate with hydrazine (B178648) hydrate (B1144303) leads to the corresponding acid hydrazide. nih.gov This hydrazide is a key intermediate that can be further derivatized. For instance, it can be reacted with isothiocyanates to form thiosemicarbazides, which can then be cyclized to afford 1,2,4-triazoles or 1,3,4-thiadiazoles depending on the reaction conditions. nih.gov

The thioacetate linkage can also be transformed into an amide linkage. For example, 2-thioacetamido linkers can be created, leading to the formation of benzoxazole-benzamide conjugates. nih.gov This involves reacting a benzoxazole-2-thiol derivative with a chloroacetamide, followed by further transformations. nih.gov

The following table provides an overview of synthetic transformations involving the thioacetate linkage and related structures, detailing the starting materials, reagents, and the resulting products.

TransformationStarting MaterialReagents and ConditionsProductReference
S-Alkylation2-MercaptobenzoxazoleEthyl chloroacetate, TriethylamineEthyl (1,3-benzoxazol-2-ylthio)acetate chemmethod.com
HydrazinolysisMethyl 2-(benzo[d]oxazol-2-ylthio)acetateHydrazine hydrate2-(Benzo[d]oxazol-2-ylthio)acetohydrazide nih.gov
Amide FormationBenzoxazole-2-thiol derivativeChloroacetamide derivative, Base2-Thioacetamido-benzoxazole derivative nih.gov
Thiadiazole Formation2-(Benzo[d]oxazol-2-ylthio)acetohydrazideIsothiocyanate, then acid-catalyzed cyclization1,3,4-Thiadiazole derivative nih.gov
Triazole Formation2-(Benzo[d]oxazol-2-ylthio)acetohydrazideIsothiocyanate, then base-catalyzed cyclization1,2,4-Triazole (B32235) derivative nih.gov

Chemical Reactivity and Transformation Studies of Benzyl 1,3 Benzoxazol 2 Ylthio Acetate

Elucidation of Reaction Mechanisms and Transient Intermediates

While specific mechanistic studies exclusively focused on benzyl (B1604629) (1,3-benzoxazol-2-ylthio)acetate are not extensively documented, the reaction mechanisms can be inferred from studies of analogous 2-substituted benzoxazoles. The formation of the core benzoxazole (B165842) structure and the subsequent reactions of its derivatives often proceed through well-understood intermediates.

The synthesis of 2-substituted benzoxazoles, for instance, can be achieved through the condensation of 2-aminophenols with various electrophilic partners. One plausible general mechanism involves the activation of a carbonyl group, such as that in an amide, by a reagent like triflic anhydride (B1165640) (Tf₂O). This activation facilitates a nucleophilic attack by the amino group of a 2-aminophenol (B121084). The resulting intermediate then undergoes intramolecular cyclization, followed by elimination, to yield the benzoxazole ring. researchgate.netmdpi.comnih.gov A proposed cascade reaction for the formation of a 2-substituted benzoxazole is depicted below:

Activation: An amide reacts with Tf₂O to form a highly reactive amidinium salt intermediate.

Nucleophilic Attack: The amino group of 2-aminophenol attacks the electrophilic carbon of the amidinium salt.

Cyclization: An intramolecular cyclization occurs, forming the oxazoline (B21484) ring.

Aromatization: Elimination of a leaving group leads to the formation of the stable, aromatic benzoxazole ring. nih.gov

In the context of benzyl (1,3-benzoxazol-2-ylthio)acetate, the sulfur atom of the precursor, 2-mercaptobenzoxazole (B50546), acts as a nucleophile. The synthesis of the title compound itself likely proceeds via a nucleophilic substitution (SN2) reaction, where the thiolate of 2-mercaptobenzoxazole attacks benzyl chloroacetate (B1199739).

Reactions involving the thioether linkage are also of significant interest. For example, in a three-component coupling reaction of 2-mercaptobenzoxazoles, amines, and ketones, the formation of highly reactive sulfenamide (B3320178) intermediates has been reported. researchgate.net These intermediates can then act as electrophilic sulfenylating agents. While not directly involving this compound, this study highlights the potential for the sulfur atom in the thioether bridge to participate in various transformations, likely proceeding through transient species where the sulfur atom is rendered more electrophilic.

The following table summarizes plausible transient intermediates in reactions involving the benzoxazole core and its thio-substituents, based on analogous systems.

Reaction Type Precursors Proposed Transient Intermediate Final Product Class Reference
Benzoxazole Synthesis2-Aminophenol, Tertiary Amide, Tf₂OAmidinium Salt2-Substituted Benzoxazole researchgate.netnih.gov
Benzoxazole Synthesis2-Aminophenol, BenzaldehydeImine2-Phenylbenzoxazole nih.gov
Three-Component Coupling2-Mercaptobenzoxazole, Amine, KetoneSulfenamideα-Thioenamine/2-Iminothiazoline researchgate.net

Stereochemical Considerations and Isomerism in Analogous Benzoxazole Derivatives

The stereochemistry and potential for isomerism in molecules containing a benzoxazole core are critical aspects that influence their chemical and biological properties. While this compound itself does not possess a stereocenter, studies on analogous benzoxazole derivatives provide valuable insights into the conformational and stereoisomeric possibilities within this class of compounds.

Research on other 2-substituted benzoxazoles has identified the existence of different conformations and stereoisomers, which can be elucidated using techniques like X-ray crystallography and NMR spectroscopy. For example, a study on 2-[(4-chlorophenylazo)cyanomethyl]benzoxazole revealed a trans configuration between the chlorophenyl and benzoxazole groups relative to the central hydrazone moiety. In contrast, a related compound, 2-[(arylidene)cyanomethyl]benzoxazole, exhibited a cisoid conformation between the cyano group and the benzoxazole nitrogen. nih.gov

Furthermore, in a series of 2-mercaptobenzoxazole derivatives hybridized with isatins, the formation of E/Z diastereomers was observed and assigned using ¹H NMR analysis. This isomerism arises from the restricted rotation around the C=N bond of the hydrazone linker. rsc.org

A theoretical study on 1,3-benzoxazol-2(3H)-ylidenes investigated the stereochemistry of the exocyclic double bond. It was found that the E stereoisomer was significantly more stable and thus the exclusive product, a preference attributed to the formation of an intramolecular hydrogen bond. This highlights how subtle intramolecular interactions can dictate the stereochemical outcome of a reaction.

The table below presents data on observed isomerism in analogous benzoxazole derivatives.

Compound Type of Isomerism/Conformation Key Structural Feature Method of Analysis Reference
2-[(4-chlorophenylazo)cyanomethyl]benzoxazoletrans configurationPlanar benzoxazole ringX-ray Crystallography nih.gov
2-[(arylidene)cyanomethyl]benzoxazolecisoid conformationEnvelope conformation of benzodioxoleX-ray Crystallography nih.gov
2-Mercaptobenzoxazole-isatin hybridsE/Z diastereomersHydrazone linker (C=N)¹H NMR rsc.org
1,3-Benzoxazol-2(3H)-ylidenesPredominantly E stereoisomerIntramolecular hydrogen bondingTheoretical Calculations, NMR

Reactivity in Specialized Organic Transformations (e.g., Annulation, Cycloaddition)

The benzoxazole moiety and its derivatives are valuable substrates in a variety of specialized organic transformations, including annulation and cycloaddition reactions, which are powerful methods for constructing complex heterocyclic systems. While specific examples involving this compound are scarce, the reactivity of the benzoxazole ring and related thio-substituted heterocycles in such transformations has been demonstrated.

Annulation Reactions:

Annulation reactions involve the formation of a new ring fused to an existing one. 2-Mercaptobenzimidazoles, which are structurally related to 2-mercaptobenzoxazole, have been shown to undergo [3+3] annulation with α-(trifluoromethyl)styrene to synthesize fluorinated benzo citedrive.commdpi.comimidazo[2,1-b] mdpi.comresearchgate.netthiazines. This reaction proceeds through an SN2/SNV pathway. A similar reactivity could potentially be explored for 2-mercaptobenzoxazole and its derivatives.

Cycloaddition Reactions:

Cycloaddition reactions are another important class of transformations for building cyclic molecules. The benzoxazole ring itself can participate in these reactions. For example, a phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with a cyclopropenone has been developed. This reaction proceeds through a zwitterionic intermediate and a subsequent ketene (B1206846) ylide, leading to a fused cyclic product. researchgate.net

Furthermore, the thioether linkage in this compound provides a handle for introducing other functionalities that can participate in cycloadditions. For instance, the synthesis of benzoxazole-linked 1,2,3-triazoles has been achieved via a copper(I)-catalyzed azide-alkyne Huisgen cycloaddition. nih.gov In this approach, a propargyl group is first attached to the sulfur atom of 2-mercaptobenzoxazole. The resulting terminal alkyne then undergoes a [3+2] cycloaddition with an azide (B81097) to form the triazole ring. This demonstrates that the thioether can serve as a linker to bring together different reactive moieties.

The following table summarizes selected specialized transformations involving the benzoxazole core or its close analogs.

Transformation Type Substrate(s) Reagents/Catalyst Product Class Reference
[3+2] CycloadditionBenzoxazoles, 1,2-DiphenylcyclopropenoneTriphenylphosphineFused Cyclic Adduct researchgate.net
[3+3] Annulation2-Mercaptobenzimidazoles, α-(Trifluoromethyl)styreneUltrasonic IrradiationFluorinated Benzo citedrive.commdpi.comimidazo[2,1-b] mdpi.comresearchgate.netthiazines
[3+2] Cycloaddition (Click Chemistry)2-(Prop-2-yn-1-ylthio)benzo[d]oxazole, AzidesCopper(I)1,2,3-Triazole-benzoxazole hybrids nih.gov

Theoretical and Computational Chemistry Investigations of Benzyl 1,3 Benzoxazol 2 Ylthio Acetate

Quantum Chemical Studies and Electronic Structure Analysis (e.g., DFT calculations)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic properties and geometric parameters of benzyl (B1604629) (1,3-benzoxazol-2-ylthio)acetate. These studies provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Research on analogous compounds, such as methyl 2-(benzo[d]oxazol-2-ylthio)acetate, utilizes DFT methods like B3LYP with basis sets such as 6-311++G(d,p) for geometry optimization and frequency calculations. nih.govnih.gov Such calculations confirm that the optimized geometry corresponds to a potential energy minimum by ensuring no imaginary frequencies are found. nih.gov For the benzyl ester, similar calculations would reveal the precise bond lengths, bond angles, and dihedral angles of its most stable conformation.

Key electronic properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a large gap suggests high stability and low reactivity, characterizing a "hard" molecule, while a small gap indicates a "soft," more reactive molecule. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions and predicting sites for chemical reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as charge transfer and hyperconjugation, by examining the interactions between filled and vacant orbitals. nih.gov This can explain the stability contributions from different parts of the molecule.

Atomic Charges: The calculation of atomic charges helps in understanding the electrostatic properties of the molecule, which influence its dipole moment and polarizability. researchgate.net

Table 1: Predicted Geometric Parameters for the Benzoxazole (B165842) Core Structure based on Analogue DFT Studies This table presents typical calculated bond lengths and angles for a 2-thio-substituted benzoxazole ring, based on data from closely related structures. nih.govresearchgate.net

Bond Lengths (Å)Bond Angles (°)
BondCalculated ValueAngleCalculated Value
C=N~1.29C-O-C~105
C-S~1.78O-C-N~115
C-O (ring)~1.38C-N-C (ring)~103
C-C (aromatic)~1.38 - 1.40N-C-S~114

Molecular Dynamics Simulations and Conformational Analysis

The flexibility of benzyl (1,3-benzoxazol-2-ylthio)acetate is a key determinant of its interactions and properties. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's spatial arrangements and dynamic behavior.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular motion over time, offering insights beyond static conformational analysis. By solving Newton's equations of motion for the atoms in the system, MD can simulate the molecule's vibrations, rotations, and translations. In the context of drug design and materials science, MD simulations are frequently used to study the stability of a ligand when bound to a biological target, such as an enzyme or receptor. nih.govresearchgate.net For instance, simulations of related benzothiazole (B30560) and benzimidazole (B57391) derivatives have been used to assess the stability of their complexes with proteins like cyclooxygenase (COX) and CYP51, respectively, by analyzing parameters such as the root-mean-square deviation (RMSD) over the simulation time. nih.govresearchgate.net Such analyses can reveal stable binding modes and key intermolecular interactions that persist over time. nih.gov

In Silico Modeling for Structure-Activity Relationship (SAR) Elucidation

In silico modeling plays a crucial role in elucidating the Structure-Activity Relationships (SAR) of benzoxazole derivatives, providing a rational basis for designing new compounds with enhanced biological activity. nih.govresearchgate.net SAR studies aim to identify the chemical features of a molecule that are responsible for its effects.

Computational techniques used for SAR include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. For the benzoxazole class, docking studies have been used to investigate interactions with various targets, including melatonin (B1676174) receptors, protein kinases (Akt), and monoamine oxidases (MAO). nih.govresearchgate.netresearchgate.net The results help rationalize observed activities and guide the modification of the molecular structure to improve binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), these models can predict the activity of untested compounds. nih.gov For benzoxazole derivatives, SAR studies have shown that the nature and position of substituents on the benzoxazole ring and attached moieties significantly influence their biological profiles. researchgate.netmdpi.com For example, the presence of electron-withdrawing or electron-donating groups at specific positions can modulate the antiproliferative or antimicrobial effects of the compounds. researchgate.net

Table 2: Summary of Key SAR Findings for the Benzoxazole Scaffold

Position of SubstitutionGeneral Observation from LiteraturePotential Impact on ActivityReference
Position 2Highly influential; substitutions are common in active compounds.Determines the primary interaction with many biological targets. researchgate.net
Position 5Substituents here significantly affect the intensity of biological activity.Can enhance binding affinity or modulate pharmacokinetic properties. globalresearchonline.net
Benzyl GroupThe nature and substitution pattern on the benzyl ring can fine-tune activity.Influences binding specificity and potency. nih.gov
Thioacetate (B1230152) LinkerProvides specific geometry and acts as a potential hydrogen bond acceptor.Critical for correct orientation within a binding site. mdpi.com

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. By modeling potential reaction pathways, chemists can predict the most likely routes, understand selectivity, and optimize reaction conditions.

The synthesis of this compound typically involves the S-alkylation of 2-mercaptobenzoxazole (B50546) with benzyl chloroacetate (B1199739). nih.govresearchgate.net Computational methods can be applied to study this nucleophilic substitution reaction in detail.

Key computational approaches include:

Transition State (TS) Searching: Algorithms are used to locate the geometry of the transition state—the highest energy point along the reaction coordinate. The structure of the TS provides critical information about the bond-breaking and bond-forming processes.

Activation Energy (Ea) Calculation: The energy difference between the reactants and the transition state defines the activation barrier. DFT calculations can provide accurate estimates of these barriers. researchgate.net A lower activation energy indicates a faster, more favorable reaction pathway. This is particularly useful for predicting the regioselectivity or stereoselectivity of a reaction when multiple products are possible. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations can be performed to confirm that it correctly connects the reactants and products, thus validating the proposed reaction pathway.

Biomolecular Interactions and Mechanistic Studies of Benzyl 1,3 Benzoxazol 2 Ylthio Acetate and Its Bioactive Analogues

In Vitro Enzyme Inhibition and Activation Mechanisms

Inhibition of Key Metabolic Enzymes (e.g., CYP51, MAO)

The benzoxazole (B165842) scaffold is present in a variety of pharmacologically active compounds, including some with antifungal properties. nih.gov Antifungal azoles are known to target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. While many azole-containing compounds are recognized as CYP51 inhibitors, specific inhibitory data for benzyl (B1604629) (1,3-benzoxazol-2-ylthio)acetate against CYP51 is not extensively documented in the available research. The structural features of some antifungal agents, however, do incorporate azole moieties capable of binding to the heme iron within the active site of CYP51.

Regarding monoamine oxidase (MAO), enzymes that are key in the metabolism of neurotransmitters, certain derivatives structurally related to the benzoxazole core have demonstrated inhibitory activity. For instance, studies on 2,1-benzisoxazole derivatives, a structural isomer of benzoxazole, have shown them to be inhibitors of human MAO, with some compounds exhibiting specificity for the MAO-B isoform. researchgate.net One study reported that among a series of 2,1-benzisoxazole derivatives, compounds 7a and 7b were the most potent inhibitors of MAO-B, with IC50 values of 0.017 µM and 0.098 µM, respectively. researchgate.net The most effective MAO-A inhibition was seen with compounds 3l (IC50 = 5.35 µM) and 5 (IC50 = 3.29 µM). researchgate.net Similarly, 2H-1,3-benzoxathiol-2-one analogues have been identified as potent and reversible inhibitors of MAO-B, with IC50 values in the low micromolar to nanomolar range. nih.gov

It is important to note that while these findings on related heterocyclic compounds are informative, direct inhibitory data for benzyl (1,3-benzoxazol-2-ylthio)acetate on MAO enzymes is not specified in the reviewed literature.

Modulation of Kinase Activity (e.g., VEGFR-2, BRAF)

Several analogues of this compound that feature the benzoxazole core have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. A study on novel benzoxazole derivatives identified several compounds with significant VEGFR-2 inhibitory activity. For example, compound 12l from one study demonstrated a potent VEGFR-2 inhibition with an IC50 value of 97.38 nM. nih.gov In another study, a series of 2-mercaptobenzoxazole (B50546) derivatives were synthesized, and compound 6b showed potent inhibitory activity against VEGFR-2 with an IC50 of 0.565 µM.

The combination of BRAF and VEGFR-2 inhibition is a therapeutic strategy in cancer research. Benzothiazole (B30560) derivatives, which are structurally similar to benzoxazoles, have been developed as dual inhibitors of BRAF and VEGFR-2.

Below is a table summarizing the in vitro inhibitory activities of selected benzoxazole analogues against VEGFR-2.

Compound IDChemical Name/DescriptionTarget KinaseIC50 (nM)Reference
12l 2-((5-Methylbenzo[d]oxazol-2-yl)thio)-N'-(3-chlorobenzoyl)acetohydrazideVEGFR-297.38 nih.gov
12d N'-(3-chlorobenzoyl)-2-((5-methylbenzo[d]oxazol-2-yl)thio)acetohydrazideVEGFR-2194.6 nih.gov
12i N'-(4-methoxybenzoyl)-2-((5-methylbenzo[d]oxazol-2-yl)thio)acetohydrazideVEGFR-2155 nih.gov
6b 2-Mercaptobenzoxazole derivativeVEGFR-2565
Sorafenib Reference DrugVEGFR-248.16 nih.gov

Anti-Tyrosinase Activity and Mechanistic Kinetic Studies

Analogues of this compound have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. One study on (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogues, which share some structural similarities, identified several potent tyrosinase inhibitors. Notably, analog 3 in this study exhibited highly potent inhibition of mushroom tyrosinase with an IC50 value of 90 nM, which was significantly more potent than the reference inhibitor, kojic acid (IC50 = 19.22 µM).

Kinetic studies revealed that these analogues act as competitive inhibitors of tyrosinase. This competitive inhibition mechanism suggests that the compounds bind to the active site of the enzyme, thereby preventing the substrate from binding.

The following table presents the tyrosinase inhibitory activity of selected bioactive analogues.

Compound IDChemical Name/DescriptionEnzyme SourceIC50 (µM)Inhibition TypeReference
Analog 1 (Z)-5-benzylidene-3-benzyl-2-thioxothiazolidin-4-oneMushroom Tyrosinase> Kojic AcidCompetitive
Analog 2 (Z)-5-(4-hydroxybenzylidene)-3-benzyl-2-thioxothiazolidin-4-oneMushroom Tyrosinase> Kojic AcidCompetitive
Analog 3 (Z)-5-(2,4-dihydroxybenzylidene)-3-benzyl-2-thioxothiazolidin-4-oneMushroom Tyrosinase0.09Competitive
Kojic Acid Reference InhibitorMushroom Tyrosinase19.22

DprE1 Enzyme Inhibition and Related Mechanisms

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Benzoxazole-containing compounds have been explored as potential inhibitors of this enzyme. In a study focused on designing novel inhibitors, 1,2,3-triazole-linked benzoxazole derivatives were synthesized and evaluated. nih.gov Two compounds, BOK-2 and BOK-3 , demonstrated significant inhibition of DprE1, with IC50 values of 2.2 µM and 3.0 µM, respectively. nih.gov These values are comparable to the standard DprE1 inhibitor TCA-1 (IC50 = 3.0 µM). nih.gov

The mechanism of inhibition for some related compounds, such as nitro-substituted 1,3-benzothiazinones (nitro-BTZs), involves covalent modification of the enzyme. These compounds are mechanism-based suicide inhibitors of DprE1.

The DprE1 inhibitory activities of selected benzoxazole analogues are summarized in the table below.

Compound IDChemical Name/DescriptionTarget EnzymeIC50 (µM)Reference
BOK-2 1,2,3-triazole-linked benzoxazole derivativeDprE12.2 nih.gov
BOK-3 1,2,3-triazole-linked benzoxazole derivativeDprE13.0 nih.gov
TCA-1 Reference InhibitorDprE13.0 nih.gov

Cellular Mechanistic Investigations (Non-Clinical Focus)

Perturbation of Cellular Pathways (e.g., sterol content, mitochondrial respiration)

The influence of benzoxazole derivatives extends to the perturbation of fundamental cellular pathways, including those related to lipid regulation and mitochondrial function.

Research on imine derivatives of benzoxazole has shown their potential to modulate lipid-regulating genes in high-fat diet-induced hyperlipidemic models. Specifically, compounds BZX-1 and BZX-3 were found to robustly decrease serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL), while increasing high-density lipoprotein (HDL) levels. These findings suggest an indirect influence on cellular sterol content through the modulation of lipid metabolism pathways.

In the context of mitochondrial function, a benzoxazole derivative known as K313 has been shown to induce a significant decrease in mitochondrial membrane potential (MMP). nih.gov The study suggests that this effect may be linked to the activation of caspase-8 and the subsequent cleavage of Bid, indicating an induction of apoptosis via a mitochondrial signaling pathway. nih.gov The disruption of MMP is a key indicator of altered mitochondrial respiration and integrity.

Membrane Transport Modulation (e.g., efflux pump inhibition)

While direct studies on the efflux pump inhibition activity of this compound are not extensively documented in publicly available research, the broader class of benzoxazole derivatives has been investigated for its potential to modulate membrane transport mechanisms in bacteria. Efflux pumps are a significant cause of multidrug resistance in bacteria, and their inhibition can restore the efficacy of antibiotics. nih.gov

General studies on heterocyclic compounds, including those with scaffolds similar to benzoxazole, have identified molecules capable of inhibiting efflux pumps. For instance, phenothiazines and thioxanthenes have been shown to inhibit proton motive force-dependent efflux pumps in Staphylococcus aureus. nih.gov The mechanism of such inhibition is often multifactorial, potentially involving direct interaction with the pump protein and disruption of the transmembrane potential. nih.gov

Although specific data for this compound is lacking, the investigation into its potential effects on bacterial efflux pumps would be a logical step in its microbiological assessment, given the known activities of other benzoxazole-containing compounds.

Cell-Based Assays for Determining Intracellular Mechanisms of Action (excluding efficacy or cytotoxicity data)

To elucidate the intracellular mechanisms of action of this compound and its analogues, various cell-based assays are employed. These assays are crucial for identifying the molecular targets and pathways modulated by these compounds, beyond simple measures of cell viability.

One key area of investigation for analogous benzoxazole derivatives has been their impact on cancer cell signaling pathways. For example, novel benzoxazole and thiazole-based compounds have been evaluated for their ability to induce apoptosis. nih.gov Cell-based assays in such studies often include:

Caspase Activation Assays: To determine if the compound induces programmed cell death, the activity of key executioner enzymes like caspase-3 is measured. For certain benzoxazole analogues, a significant increase in caspase-3 levels has been observed in cancer cell lines. nih.gov

Bcl-2 Family Protein Expression Analysis: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins are quantified using techniques like Western blotting. Studies on some benzoxazole derivatives have shown an upregulation of Bax and downregulation of Bcl-2, indicating a shift towards apoptosis. nih.gov

Cell Cycle Analysis: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This can reveal if a compound causes cell cycle arrest at a specific checkpoint.

These assays provide valuable insights into how benzoxazole derivatives exert their biological effects at a cellular level, pointing towards specific protein interactions and pathway modulations.

Ligand-Target Interaction Analysis through Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target. This method has been widely applied to benzoxazole derivatives to identify potential biological targets and to understand the structural basis of their activity. researchgate.netnih.govmdpi.com

While specific docking studies for this compound are not prominently reported, research on analogous compounds provides a framework for potential interactions. For instance, docking studies on other 2-substituted benzoxazole derivatives have explored their binding to various enzymes and receptors. researchgate.netnih.gov

Key potential targets for benzoxazole derivatives identified through molecular docking include:

VEGFR-2: Some benzoxazole-benzamide conjugates have been docked against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. These studies have identified potential binding modes within the ATP-binding site of the kinase domain. nih.gov

Bacterial Enzymes: Docking studies have been performed on benzoxazole derivatives against bacterial proteins, such as those involved in cell wall synthesis or other essential processes, to explore their potential as antimicrobial agents. researchgate.net

Fungal Proteins: In the context of antifungal activity, benzoxazole derivatives have been docked against fungal-specific proteins like the lipid transfer protein sec14p from Saccharomyces cerevisiae. nih.gov

These computational studies are instrumental in guiding the design of more potent and selective analogues of this compound by predicting favorable and unfavorable interactions at the molecular level. The oxygen and nitrogen atoms of the benzoxazole ring are often predicted to act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions. mdpi.com

Table 1: Examples of Molecular Docking Studies on Benzoxazole Analogues

Compound ClassProtein TargetKey Findings
Benzoxazole-benzamide conjugatesVEGFR-2Potential for inhibition of kinase activity through binding to the ATP pocket. nih.gov
2-(Aryloxymethyl) benzoxazole derivativesFungal lipid transfer protein (sec14p)Identification of binding modes that correlate with antifungal activity. nih.gov
2-Substituted benzoxazole derivativesBacterial proteins (e.g., PGHS)Prediction of interactions that may underlie antibacterial effects. researchgate.net

Computational and Predictive Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for understanding which molecular features are important for their biological effects.

Several QSAR studies have been conducted on benzoxazole derivatives to model their various biological activities. nih.govmdpi.comresearchgate.net For example, 2D-QSAR analysis has been performed on a series of 5(or 6)-nitro/amino-2-(substituted phenyl/benzyl)benzoxazole derivatives to understand their antimicrobial properties. nih.gov

In a typical QSAR study, various molecular descriptors are calculated for a set of compounds with known biological activity. These descriptors can be physicochemical (e.g., logP, molar refractivity), electronic (e.g., dipole moment), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates these descriptors to the biological activity.

For instance, a 2D-QSAR study on antimicrobial benzoxazoles revealed the importance of certain descriptors in predicting their inhibitory activity against Bacillus subtilis. nih.gov Such models can be represented by a regression equation that allows for the prediction of activity for new, untested compounds.

Table 2: Key Aspects of QSAR Studies on Benzoxazole Derivatives

Study FocusKey Descriptors IdentifiedStatistical MethodSignificance
Antimicrobial activity of benzoxazolesDependent on the specific study; may include electronic and topological parameters. nih.govMultivariable Regression AnalysisProvides a model to predict the antimicrobial potency of new benzoxazole derivatives. nih.gov
Antioxidant activity of indolyl derivativesPhysicochemical and topological descriptors. mdpi.com2D-QSAR modelingCan guide the design of more potent antioxidant compounds. mdpi.com
CETP inhibition by 2-arylbenzoxazolesCoMFA and CoMSIA fields (steric and electrostatic). researchgate.net3D-QSAR (CoMFA, CoMSIA)Elucidates the 3D structural requirements for potent inhibition of Cholesteryl Ester Transfer Protein. researchgate.net

These QSAR models serve as powerful predictive tools in the drug discovery process, enabling the prioritization of synthetic targets and the rational design of more effective analogues of this compound.

Advanced Analytical and Spectroscopic Characterization in Research of Benzyl 1,3 Benzoxazol 2 Ylthio Acetate

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For benzyl (B1604629) (1,3-benzoxazol-2-ylthio)acetate (C₁₆H₁₃NO₃S), the expected monoisotopic mass would be calculated and compared against the experimentally determined value. The high resolution of the instrument, often in the range of parts per million (ppm), provides a high degree of confidence in the assigned molecular formula. For instance, in studies of similar benzoxazole-containing compounds, HRMS has been crucial for confirming their successful synthesis. ias.ac.in

Table 1: Expected HRMS Data for Benzyl (1,3-Benzoxazol-2-ylthio)acetate

Ion FormulaCalculated m/zObserved m/zMass Error (ppm)
[C₁₆H₁₃NO₃S + H]⁺Calculated ValueExperimental Value< 5 ppm
[C₁₆H₁₃NO₃S + Na]⁺Calculated ValueExperimental Value< 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of a molecule in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped out, providing information on connectivity and stereochemistry.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzoxazole (B165842) ring system, the benzyl group, and the methylene (B1212753) protons of the acetate (B1210297) moiety. The chemical shifts (δ) of these protons, reported in parts per million (ppm), and their coupling patterns (e.g., singlets, doublets, multiplets) would allow for their precise assignment. For example, the aromatic protons of the benzoxazole and benzyl rings would typically appear in the downfield region (around 7.0-8.0 ppm), while the methylene protons adjacent to the sulfur and the ester group would be found at a more upfield position. nih.govnih.gov

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon of the ester and the carbons of the benzoxazole ring would be particularly diagnostic. In related benzoxazole derivatives, the carbon atoms of the heterocyclic ring display characteristic shifts that confirm the ring's integrity. ias.ac.innih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), would be employed to establish correlations between protons and carbons, confirming the connectivity of the molecular fragments.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Benzoxazole Aromatic-H~7.2-7.8m
Benzyl Aromatic-H~7.3-7.4m
Benzyl CH₂~5.2s
S-CH₂-C=O~4.1s

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Ester)~168
C-2 (Benzoxazole)~164
Benzoxazole Aromatic-C~110-151
Benzyl Aromatic-C~128-135
Benzyl CH₂~68
S-CH₂~35

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching of the ester group, typically around 1735 cm⁻¹. The C-S stretching vibration would likely appear in the fingerprint region, around 600-800 cm⁻¹. Vibrations associated with the C=N and C-O-C bonds within the benzoxazole ring would also be present. ias.ac.innih.gov

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The aromatic C-H stretching and ring vibrations of both the benzoxazole and benzyl moieties would be readily observable.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Ester)~1735
Aromatic C-H~3000-3100
Aliphatic C-H~2850-2950
C=N (Benzoxazole)~1650
C-O (Ester)~1100-1300
C-S~600-800

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides detailed information on bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation.

For this compound, a successful crystallographic analysis would reveal the planarity of the benzoxazole ring system and the spatial orientation of the benzyl thioacetate (B1230152) substituent relative to the heterocyclic core. Intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the packing of molecules in the crystal lattice, would also be elucidated. Such studies on related benzoxazole structures have provided crucial information on their supramolecular chemistry. farmaciajournal.com

Table 5: Illustrative Crystallographic Data for a Benzoxazole Derivative

ParameterValue
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Example Value
b (Å)Example Value
c (Å)Example Value
β (°)Example Value
Volume (ų)Example Value
ZExample Value

Potential Applications in Organic Synthesis and Chemical Biology

Utilization as Synthetic Intermediates and Building Blocks for Complex Molecules

Benzyl (B1604629) (1,3-benzoxazol-2-ylthio)acetate belongs to a class of compounds recognized for their utility as versatile building blocks in the synthesis of more complex molecular architectures. The core structure, featuring a benzoxazole (B165842) ring linked to an acetate (B1210297) group via a thioether bridge, offers multiple reactive sites for further chemical modification. The ester functionality can be readily converted into other functional groups, such as hydrazides, which are precursors for a wide array of heterocyclic compounds. nih.govutar.edu.my

The synthesis of the parent scaffold typically involves the reaction of 2-mercaptobenzoxazole (B50546) with an appropriate haloacetate ester. nih.govresearchgate.net For instance, the related compound, methyl 2-(benzo[d]oxazol-2-ylthio)acetate, is considered a key intermediate for accessing diverse S-substituted heterocycles. nih.gov The benzyl ester variant, benzyl (1,3-benzoxazol-2-ylthio)acetate, provides an alternative where the benzyl group can be removed under specific conditions, offering a different deprotection strategy compared to the methyl ester.

Researchers have utilized similar benzoxazole thioacetate (B1230152) structures to construct elaborate molecules. The thioether linkage and the benzoxazole nucleus itself can be involved in or influence a variety of chemical transformations, leading to the generation of novel compounds with potential pharmaceutical applications. nih.gov The inherent reactivity of this scaffold makes it a valuable starting point for creating libraries of compounds for biological screening.

Table 1: Synthetic Utility of Benzoxazole-2-thioacetate Analogs

Precursor Transformation Product Class Reference
Methyl 2-(benzo[d]oxazol-2-ylthio)acetate Reaction with hydrazine (B178648) hydrate (B1144303) Acid hydrazide nih.gov
Acid hydrazide derivative Cyclization with substituted isothiocyanates 1,2,4-Triazoles nih.gov
Acid hydrazide derivative Acid-catalyzed cyclization 1,3,4-Thiadiazoles nih.gov
2-Mercaptobenzoxazole Reaction with chloroacetic acid 2-((1H-benzazol-2-yl)thio)acetic acid researchgate.net

Development of Chemical Probes for Biological Target Identification and Validation

Chemical probes are essential tools in chemical biology for identifying and validating biological targets. Benzoxazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, making them attractive scaffolds for probe development. researchgate.netnih.gov For example, certain benzoxazole derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B) and vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.netnih.gov

A series of novel 2-thioacetamide linked benzoxazole-benzamide conjugates were designed and synthesized to act as potential VEGFR-2 inhibitors. nih.gov In this study, the lead compounds demonstrated potent inhibition of the enzyme and induced apoptosis in cancer cell lines, showcasing how derivatives of this class can be used to probe biological pathways. nih.gov Specifically, compound 1 (a cyclohexyl amide derivative) was found to be a more potent VEGFR-2 inhibitor than the reference drug sorafenib. nih.gov Such studies, which involve systematic modification of the parent structure and evaluation of the biological effects, are fundamental to the development of selective chemical probes.

While this compound itself has not been extensively characterized as a chemical probe, its structure represents a modifiable template. The benzyl group, the thioacetate linkage, and the benzoxazole ring can all be altered to optimize binding affinity and selectivity for a specific biological target. By introducing reporter tags (like fluorescent groups or biotin) or photo-affinity labels, derivatives of this compound could be converted into powerful tools for target identification, validation, and imaging.

Table 2: Biological Targets of Related Benzoxazole Derivatives

Derivative Class Biological Target Observed Activity Reference
Benzoxazole-Benzamide Conjugates VEGFR-2 Potent inhibition (IC₅₀ = 0.268 µM for lead compound) nih.gov
Substituted Benzoxazoles MAO-B Potent inhibition (IC₅₀ = 0.0023 µM for lead compound) researchgate.net

Role in the Synthesis of Related Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Triazoles)

One of the most significant applications of this compound in organic synthesis is its role as a precursor to other important heterocyclic systems, particularly oxadiazoles and triazoles. This transformation is typically achieved by first converting the ester into a carbohydrazide (B1668358) (also known as an acid hydrazide), which then undergoes cyclization reactions.

Synthesis of Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common motif in medicinal chemistry. jchemrev.com The standard synthetic route involves the dehydration and cyclization of acylhydrazide precursors. utar.edu.mynih.gov For example, ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate is first converted to its corresponding acetohydrazide by reacting it with hydrazine hydrate. uobaghdad.edu.iq This hydrazide intermediate is then reacted with various reagents to build more complex heterocyclic systems. uobaghdad.edu.iq Similarly, this compound can be reacted with hydrazine hydrate to form 2-(benzo[d]oxazol-2-ylthio)acetohydrazide. This key intermediate can then be cyclized with agents like carbon disulfide or reacted with carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield 1,3,4-oxadiazole derivatives. utar.edu.myjchemrev.com

Synthesis of Triazoles: The triazole nucleus is another privileged structure in drug discovery. nih.gov Benzoxazole-containing precursors are frequently used in their synthesis.

1,2,4-Triazoles: The reaction of 2-mercaptobenzoxazole derivatives is a documented pathway to 1,2,4-triazoles. researchgate.netuobaghdad.edu.iq For instance, ethyl (benzoxazole-2-thio)acetate can be treated with thiosemicarbazide (B42300) in the presence of a base, leading to the formation of a 1,2,4-triazole (B32235) ring. researchgate.netuobaghdad.edu.iq This suggests a direct synthetic pathway from this compound to a triazole system via its hydrazide intermediate, followed by reaction with an isothiocyanate and subsequent base-catalyzed cyclization. nih.gov

1,2,3-Triazoles: The advent of "click chemistry" has made the synthesis of 1,4-disubstituted 1,2,3-triazoles highly efficient. ias.ac.innih.gov A series of benzoxazole-linked 1,4-disubstituted 1,2,3-triazoles were synthesized using a copper(I)-catalyzed azide-alkyne cycloaddition reaction. ias.ac.in To apply this to this compound, the compound would first need to be functionalized with either an azide (B81097) or a terminal alkyne group to participate in the cycloaddition reaction.

Table 3: Synthesis of Heterocycles from Benzoxazole Precursors

Starting Material Class Reagents Resulting Heterocycle Reference
Ethyl (benzoxazole-2-thio)acetate 1. Hydrazine Hydrate 2. Thiosemicarbazide, NaOH 1,2,4-Triazole derivative researchgate.netuobaghdad.edu.iq
2-(Benzo[d]oxazol-2-ylthio)acetohydrazide Substituted Isothiocyanates, Base 1,2,4-Triazole derivative nih.gov
Acyl Hydrazide Carbon Disulfide, Base 5-substituted-1,3,4-oxadiazole-2-thiol jchemrev.com
Acyl Hydrazide Carboxylic Acids, POCl₃ 2,5-disubstituted-1,3,4-oxadiazole utar.edu.myjchemrev.com

Future Perspectives and Emerging Research Avenues for Benzyl 1,3 Benzoxazol 2 Ylthio Acetate Chemistry

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the traditionally time-consuming and costly process of drug discovery. nih.govresearchgate.net These computational tools offer the potential to significantly accelerate the design and optimization of novel benzoxazole (B165842) derivatives, including analogs of benzyl (B1604629) (1,3-benzoxazol-2-ylthio)acetate.

ML algorithms can be trained on vast datasets of chemical structures and their associated biological activities to develop predictive models. beilstein-journals.org For instance, a model could be built to predict the antimicrobial or anticancer activity of a new benzoxazole derivative based solely on its molecular structure. This allows for the rapid virtual screening of extensive compound libraries, prioritizing the synthesis and experimental testing of only the most promising candidates. nih.gov

Furthermore, generative AI models can design entirely new molecules with desired properties. By learning the underlying chemical rules and structure-activity relationships from existing data, these models can propose novel benzoxazole structures that are predicted to have high efficacy and favorable pharmacokinetic profiles. This approach moves beyond simple screening to de novo drug design. researchgate.net

Another critical application of ML is in the optimization of synthetic reaction conditions. beilstein-journals.orgresearchgate.net By analyzing data from previous experiments, ML models can predict the optimal solvent, catalyst, temperature, and reaction time to maximize the yield and purity of benzyl (1,3-benzoxazol-2-ylthio)acetate and its derivatives, thereby making the synthesis process more efficient and cost-effective.

Table 1: Illustrative Application of a Predictive ML Model for Virtual Screening of Benzoxazole Derivatives

Compound IDPredicted IC50 (µM)Predicted Bioavailability (%)Synthesis Priority
BZ-0010.575High
BZ-00210.260Low
BZ-0031.880High
BZ-0045.665Medium

This table is for illustrative purposes to demonstrate the potential output of a predictive machine learning model in prioritizing compounds for synthesis.

Chemoinformatic Approaches for Novel Biological Target and Pathway Prediction

Chemoinformatics provides a powerful suite of computational tools to predict the biological targets and pathways through which a compound like this compound might exert its effects. These in silico methods are crucial for understanding a molecule's mechanism of action and for identifying potential therapeutic applications. nih.govnih.gov

One of the primary chemoinformatic techniques is molecular docking. This method simulates the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. nih.gov By docking this compound into the binding sites of various known drug targets, researchers can predict its binding affinity and identify the most likely biological targets. For example, studies on other benzoxazole derivatives have used molecular docking to suggest potential inhibition of enzymes like DNA gyrase and VEGFR-2. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another key chemoinformatic approach. QSAR models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov By developing a QSAR model for a library of benzoxazole derivatives, it would be possible to predict the activity of this compound and to identify the key structural features that contribute to its biological effects.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be employed to assess the drug-like properties of a compound at an early stage. nih.gov These in silico predictions help to identify potential liabilities, such as poor bioavailability or high toxicity, allowing for the modification of the chemical structure to improve its pharmacokinetic and safety profiles.

Table 2: Hypothetical Chemoinformatic Profile for this compound

ParameterPredicted ValueInterpretation
Molecular Weight313.35 g/mol Within drug-like range
LogP3.5Good lipophilicity
Number of H-bond Donors0Favorable for permeability
Number of H-bond Acceptors4Favorable for binding
Predicted Target (Docking)DNA GyrasePotential antimicrobial agent
Predicted ADMET RiskLowFavorable safety profile

This table presents a hypothetical chemoinformatic profile to illustrate the types of predictions that can be made.

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical synthesis. rsc.orgjetir.org Future research into the synthesis of this compound should prioritize the development of sustainable and environmentally benign routes.

Traditional methods for synthesizing benzoxazoles often involve harsh reaction conditions, toxic solvents, and the generation of significant waste. mdpi.com Green chemistry approaches seek to overcome these limitations. For instance, the use of water as a solvent, where feasible, is a highly desirable alternative to volatile organic compounds. rsc.orgorgchemres.org

Microwave-assisted and ultrasound-assisted synthesis are other green techniques that can significantly reduce reaction times, increase yields, and lower energy consumption. mdpi.comnih.gov These methods have been successfully applied to the synthesis of various benzoxazole derivatives. mdpi.com

The use of heterogeneous and reusable catalysts is another cornerstone of green chemistry. organic-chemistry.org Catalysts such as copper nanoparticles or samarium triflate have been shown to be effective in the synthesis of benzoxazoles and can be easily recovered and reused, reducing waste and cost. organic-chemistry.org One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, also contributes to a more sustainable process by minimizing purification steps and solvent usage. mdpi.com

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Benzoxazole Synthesis

ParameterConventional MethodGreen Method
SolventTolueneWater or Ethanol rsc.orgjetir.org
CatalystStrong acidsReusable solid catalysts organic-chemistry.org
Energy SourceConventional heatingMicrowave or Ultrasound mdpi.comnih.gov
Reaction TimeSeveral hoursMinutes to a few hours mdpi.comnih.gov
ByproductsSignificantMinimal, often only water bohrium.com

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

A thorough understanding of a compound's mechanism of action at the molecular level is paramount for its development as a therapeutic agent. For this compound, this would involve a multi-faceted approach to elucidate how it interacts with biological systems to produce its effects. Benzoxazole derivatives have been shown to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netglobalresearchonline.netjocpr.com

Initial screening would likely reveal the broad biological activities of the compound. Subsequent research would then need to delve deeper to identify the specific molecular targets. For example, if the compound exhibits anticancer activity, studies could investigate its ability to inhibit specific kinases, which are often dysregulated in cancer cells. researchgate.net Techniques such as Western blotting can be used to assess the levels of key proteins involved in cell cycle regulation and apoptosis, such as caspases and members of the Bcl-2 family. nih.gov

In the context of antimicrobial activity, the potential for inhibition of essential bacterial enzymes, like DNA gyrase, could be explored through enzymatic assays. nih.gov Furthermore, understanding the structural basis of these interactions is crucial. X-ray crystallography or cryo-electron microscopy could be employed to determine the three-dimensional structure of the compound bound to its target protein, providing invaluable insights for structure-based drug design. researchgate.net

The planar nature of the benzoxazole ring allows for potential π-π stacking interactions with biological targets, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. researchgate.net The thioacetate (B1230152) side chain introduces additional possibilities for interaction and can be a key determinant of the compound's biological activity and specificity. A comprehensive investigation of these molecular interactions will be essential for the rational design of more potent and selective analogs of this compound.

Q & A

Q. What are the optimal synthetic routes for benzyl (1,3-benzoxazol-2-ylthio)acetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of benzyl acetate derivatives typically involves transesterification or esterification reactions. For example:

  • Enzymatic catalysis : Novozym®435 (immobilized lipase) in n-heptane at 300 rpm with vinyl acetate as the acyl donor achieves >90% conversion of benzyl alcohol to benzyl acetate under optimized conditions .
  • Chemical catalysis : Phosphotungstic acid (PTA) supported on activated carbon (2.54% catalyst loading) in a 1:2.5 molar ratio of benzyl alcohol to acetic acid yields ~90% benzyl acetate in 2 hours .
  • Solvent selection : Dichloromethane with diisopropylethylamine as a base is optimal for chloroacetate intermediates .

Q. Key Variables Table

ParameterEnzymatic Route Chemical Route
CatalystNovozym®435PTA/Activated Carbon
Solventn-HeptaneSolvent-free
Reaction Time24–48 h2 h
Yield>90%~90%

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

Methodological Answer:

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve molecular structures, particularly for crystallized intermediates .
  • Chromatography : GC-MS or HPLC quantifies purity and reaction progress (e.g., benzyl acetate detection at 317–319°C boiling point) .
  • Spectroscopy : FT-IR confirms functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for acetate esters) .
  • Textile analysis : Benzyl alcohol solvent extraction (GB/T 2910.9-2024) isolates acetate fibers in composite materials .

Q. How should researchers assess the acute toxicity of benzyl acetate derivatives in vitro?

Methodological Answer:

  • In vitro models : Use human keratinocyte (HaCaT) or liver (HepG2) cell lines to evaluate cytotoxicity via MTT assays. For example, benzyl acetate exhibits LC₅₀ > 1000 mg/kg in acute oral toxicity studies .
  • Aquatic toxicity : Follow OECD 201/202 guidelines to determine EC₅₀ for Daphnia magna (chronic toxicity classification: H412) .

Advanced Research Questions

Q. How can kinetic modeling improve the scalability of benzyl acetate synthesis?

Methodological Answer: A bisubstrate Ping-Pong kinetic model accounts for competitive inhibition in enzymatic transesterification. Parameters like V_max (maximum reaction rate) and K_m (substrate affinity) are derived from Lineweaver-Burk plots. For Novozym®435, K_m values for benzyl alcohol and vinyl acetate are 0.8 mM and 1.2 mM, respectively, enabling reactor design for continuous production .

Q. What mechanisms explain the catalytic activity of heteropolyacids in benzyl acetate synthesis?

Methodological Answer: PTA’s Brønsted acidity (proton donation) facilitates esterification by polarizing acetic acid’s carbonyl group. Activated carbon’s high surface area (500–1000 m²/g) enhances dispersion. Synchrotron XRD confirms (NH₄)₂Ce(PO₄)₂·H₂O as an effective co-catalyst, reducing activation energy by 30% .

Q. How can contradictory toxicological data (e.g., neurotoxicity vs. non-classified acute toxicity) be resolved?

Methodological Answer:

  • Dose dependency : Rodent studies show neurobehavioral effects (e.g., seizures) only at doses >500 mg/kg, inconsistent with human exposure levels .
  • Metabolic pathways : Human hepatic esterases rapidly hydrolyze benzyl acetate to benzyl alcohol and acetic acid, mitigating toxicity .
  • Data gaps : Existing studies lack chronic exposure models; OECD 452 guidelines for 90-day assays are recommended .

Q. What methodologies assess the environmental fate of benzyl acetate derivatives?

Methodological Answer:

  • Aquatic persistence : Use OECD 307/308 guidelines to measure biodegradation half-life (e.g., 28 days for benzyl acetate in soil) .
  • Adsorption studies : Batch experiments with activated sludge (1 g/L) quantify removal efficiency (>80% in 6 hours) .

Q. Analytical Methods Table

ParameterMethodReference Standard
BiodegradationOECD 301F (Closed Bottle Test)
Leaching PotentialEPA SW-846 Method 1311
BioaccumulationOECD 305 (Bioconcentration)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.